6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure This compound is characterized by the presence of chlorine and iodine substituents, as well as a tetrahydro-2H-pyran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the chlorine and iodine substituents: Halogenation reactions using reagents like chlorine gas or iodine monochloride can be employed to introduce the chlorine and iodine atoms at specific positions on the pyrazolo[3,4-b]pyridine ring.
Attachment of the tetrahydro-2H-pyran-2-yl group: This step may involve nucleophilic substitution reactions where a suitable tetrahydro-2H-pyran-2-yl precursor reacts with the halogenated pyrazolo[3,4-b]pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states or reduction products.
Coupling reactions: The presence of halogen atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura or Heck reactions, which can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions to replace halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving halogenated heterocycles.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity, while the tetrahydro-2H-pyran-2-yl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: This compound shares similar halogen and tetrahydro-2H-pyran-2-yl substituents but has a purine core instead of a pyrazolo[3,4-b]pyridine core.
6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar structure but with a pyrazolo[3,4-d]pyrimidine core.
Uniqueness
The uniqueness of 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine lies in its specific combination of functional groups and core structure, which imparts distinct chemical properties and potential applications. The presence of both chlorine and iodine atoms, along with the tetrahydro-2H-pyran-2-yl group, makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-8-5-4-7-10(13)15-16(11(7)14-8)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDYYVVNKYKPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=N3)Cl)C(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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